1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone
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Overview
Description
1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone is a chemical compound with the molecular formula C15H12FNO4 and a molecular weight of 289.26 g/mol . This compound is primarily used in research applications and is not intended for diagnostic or therapeutic use . It features a fluorine atom, a nitrobenzyl group, and an ethanone moiety, making it a compound of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone typically involves multiple steps. One common method starts with the nitration of 4-nitrophenol to introduce the nitro group. This is followed by an esterification reaction to form the nitrobenzyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom and the nitrobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine or nitrobenzyl groups.
Scientific Research Applications
1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The ethanone moiety can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-nitrophenyl)ethanone: Similar structure but lacks the nitrobenzyl group.
4-Fluoro-3-nitrobenzyl alcohol: Contains a hydroxyl group instead of the ethanone moiety.
3-Fluoro-4-nitrobenzaldehyde: Features an aldehyde group instead of the ethanone moiety.
Uniqueness
1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the fluorine atom and the nitrobenzyl group makes it a versatile compound for various research applications .
Properties
IUPAC Name |
1-[3-fluoro-4-[(4-nitrophenyl)methoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-10(18)12-4-7-15(14(16)8-12)21-9-11-2-5-13(6-3-11)17(19)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXNVJLTKMPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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